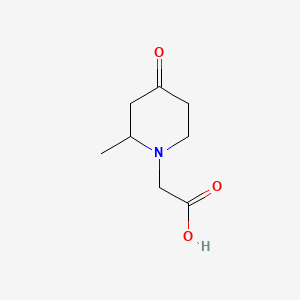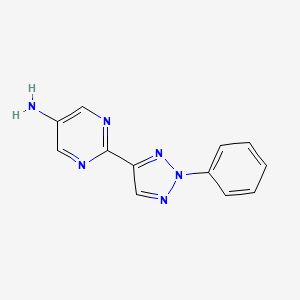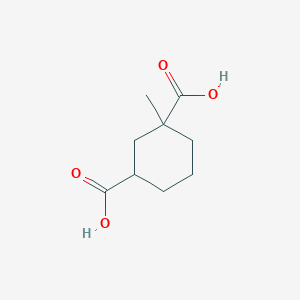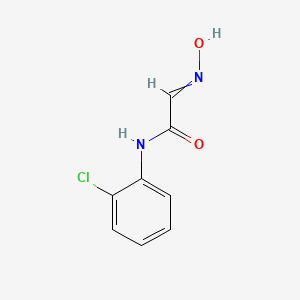![molecular formula C10H14O2 B11818546 Bicyclo[3.3.1]non-6-ene-3-carboxylic acid CAS No. 56820-19-0](/img/structure/B11818546.png)
Bicyclo[3.3.1]non-6-ene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[331]non-6-ene-3-carboxylic acid is an organic compound with the molecular formula C10H14O2 It is characterized by a bicyclic structure, which includes a nonane ring system with a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.3.1]non-6-ene-3-carboxylic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. One common approach is to react cyclopentadiene with maleic anhydride under controlled conditions to form the bicyclic intermediate, which is then hydrolyzed to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or distillation. The reaction conditions are optimized to maximize yield and purity, and the process is designed to be cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.3.1]non-6-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.3.1]non-6-ene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of bicyclo[3.3.1]non-6-ene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, which are crucial for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonane: A saturated analogue with similar structural features but lacking the double bond and carboxylic acid group.
Bicyclo[6.1.0]nonyne carboxylic acid: An oxidized analogue with a different ring system and functional groups.
Uniqueness
Bicyclo[3.3.1]non-6-ene-3-carboxylic acid is unique due to its combination of a bicyclic structure and a carboxylic acid functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
56820-19-0 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
bicyclo[3.3.1]non-6-ene-3-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h1-2,7-9H,3-6H2,(H,11,12) |
InChI-Schlüssel |
FFRDKUOKEIXXRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2CC1CC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-pyrido[2,3-e]oxazine-6-carboxylic acid](/img/structure/B11818480.png)
![5-Phenyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B11818492.png)










